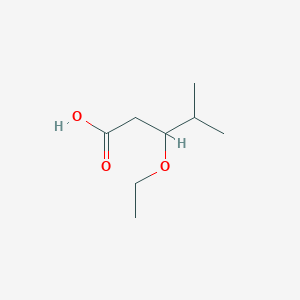

Azetidin-3-ylideneacetic acid hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidin-3-ylideneacetic acid hydrochloride involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

Azetidin-3-ylideneacetic acid hydrochloride is a derivative of azetidine, which is a four-membered heterocyclic ring that contains nitrogen. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

Azetidin-3-ylideneacetic acid hydrochloride is a white to off-white powder. It has a molecular weight of 153.57 g/mol. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Preparation and Synthetic Applications

Azetidine derivatives, including Azetidin-3-ylideneacetic acid hydrochloride, serve as key intermediates in the synthesis of various organic compounds. The preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines has been explored for the synthesis of polyoximic acid derivatives. These transformations provide a route to a variety of amides, urethanes, and ureas, showcasing the versatility of azetidine derivatives in organic synthesis (H. Bauman & R. Duthaler, 1988).

Azetidines in Drug Discovery

Azetidines and azetidin-2-ones are highlighted for their stability and reactivity, serving as precursors to a wide array of biologically active compounds. These four-membered rings can undergo reactions with electrophiles and nucleophiles, leading to the formation of amides, alkenes, and amines. Specifically, azetidin-2-ones are vital for the synthesis of β-amino acids, showcasing their significance in the development of novel pharmaceuticals (G. S. Singh, M. D’hooghe, & N. Kimpe, 2008).

Heterocyclic Compound Synthesis

The Minisci reaction has been applied to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of azetidine derivatives in the construction of complex heterocyclic structures. This methodology finds application in drug discovery, highlighting the role of azetidine derivatives in the synthesis of molecules with potential therapeutic properties (M. Duncton et al., 2009).

Anti-Tubercular Agents

Azetidinone derivatives have been designed and synthesized with the aim of discovering new anti-tubercular agents. This research demonstrates the potential of azetidinone scaffolds in the development of novel therapeutics aimed at combating tuberculosis (B. Thomas, D. George, & J. Harindran., 2014).

Azetidinones in Chemotherapy

Research into novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams related to tubulin polymerization inhibitors, such as Combretastatin A-4, has shown that these compounds possess potent antiproliferative effects in cancer cells. This indicates the relevance of azetidine derivatives in the development of new anticancer drugs, further emphasizing the importance of azetidines in medicinal chemistry (Azizah M Malebari et al., 2021).

Safety And Hazards

The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Direcciones Futuras

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Propiedades

IUPAC Name |

2-(azetidin-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANSCQPIXFWNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-ylideneacetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)